BPI-9016M

Description

Properties

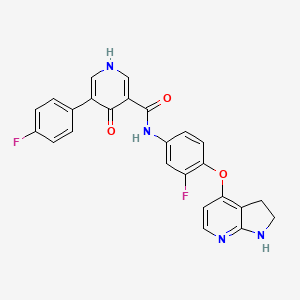

Molecular Formula |

C25H18F2N4O3 |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

N-[4-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C25H18F2N4O3/c26-15-3-1-14(2-4-15)18-12-28-13-19(23(18)32)25(33)31-16-5-6-22(20(27)11-16)34-21-8-10-30-24-17(21)7-9-29-24/h1-6,8,10-13H,7,9H2,(H,28,32)(H,29,30)(H,31,33) |

InChI Key |

DGMFNZXEGKFREH-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BPI 9016; BPI-9016; BPI9016; BPI-9016M; BPI 9016M; BPI9016M; |

Origin of Product |

United States |

Foundational & Exploratory

BPI-9016M mechanism of action

An In-depth Technical Guide to the Mechanism of Action of BPI-9016M

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

This compound is a potent, orally available small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and AXL. Dysregulation of the c-Met and AXL signaling pathways is implicated in the proliferation, survival, migration, and invasion of various tumor cells, as well as in the development of therapeutic resistance. This compound competitively binds to the ATP-binding sites of these kinases, effectively blocking their phosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways, and summarizing preclinical and clinical data. The guide also includes detailed experimental protocols for the key assays used to characterize the activity of this compound.

Introduction

The c-Met and AXL receptor tyrosine kinases are key players in oncogenesis and tumor progression. Overexpression and/or activating mutations of c-Met and AXL are observed in a variety of human cancers and are often associated with poor prognosis.[1] These RTKs, upon binding to their respective ligands, hepatocyte growth factor (HGF) for c-Met and Gas6 for AXL, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] These pathways are central regulators of cell growth, proliferation, survival, and motility. This compound is a dual inhibitor designed to simultaneously target both c-Met and AXL, offering a potential therapeutic strategy for cancers driven by the aberrant activation of these pathways.[2][3]

Core Mechanism of Action: Dual Inhibition of c-Met and AXL

This compound exerts its anti-tumor activity through the potent and selective inhibition of both c-Met and AXL kinases.[2][3]

Direct Kinase Inhibition

This compound directly competes with ATP for binding to the kinase domains of c-Met and AXL. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation.

Downstream Signaling Pathway Modulation

By inhibiting c-Met and AXL phosphorylation, this compound effectively blocks the activation of their downstream signaling effectors.

-

PI3K/Akt Pathway: Inhibition of c-Met and AXL leads to a reduction in the phosphorylation of Akt, a key downstream mediator of the PI3K pathway.[3] This results in the modulation of proteins involved in cell survival and apoptosis.

-

MAPK/ERK Pathway: this compound treatment also leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), a critical component of the MAPK pathway, which is heavily involved in cell proliferation and differentiation.[3]

A Novel Mechanism: Regulation of the miR203-DKK1 Axis

Preclinical studies have revealed a novel aspect of this compound's mechanism of action involving the microRNA miR-203 and its target, Dickkopf-1 (DKK1).[4] Treatment with this compound has been shown to upregulate the expression of miR-203. In turn, miR-203 directly targets and suppresses the expression of DKK1, a protein implicated in tumor migration and invasion.[4] This c-Met/miR-203/DKK1 signaling axis represents a significant pathway through which this compound exerts its anti-metastatic effects.[4]

Preclinical Data Summary

The anti-tumor activity of this compound has been demonstrated in a range of preclinical models.

In Vitro Efficacy

| Parameter | Cell Lines | Results |

| IC50 (Kinase Inhibition) | Wild-type c-Met | 6 nM |

| AXL | 9 nM | |

| IC50 (Cell Growth) | EBC-1 (lung cancer) | 0.12 µM |

| Cell Cycle Analysis | A549, H1299 (lung adenocarcinoma) | Dose-dependent increase in the proportion of cells in the G1 phase, indicating cell cycle arrest.[3] |

| Cell Migration & Invasion | A549, H1299 (lung adenocarcinoma) | Significant inhibition of cell migration and invasion in wound healing and trans-well assays.[4] |

| Apoptosis | Eca109 (esophageal squamous cell carcinoma) | Induction of apoptosis, as evidenced by increased levels of cleaved caspases 3 and 9.[5] |

| Western Blot Analysis | A549, H1299 (lung adenocarcinoma) | Dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK. Downregulation of DKK1 protein expression.[3][4] |

In Vivo Efficacy

| Model | Treatment Regimen | Results |

| Patient-Derived Xenografts (PDX) | NOD/SCID mice with lung adenocarcinoma PDX | This compound (60 mg/kg, p.o. daily) significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[3][4] |

Clinical Data Summary

This compound has been evaluated in Phase I clinical trials in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC).

Pharmacokinetics (Phase I, NCT02478866)

| Parameter | Value (at doses of 100-800 mg) |

| Tmax (median) | 2.0 - 3.5 hours[1][2] |

| Cmax (mean) | 241 - 987 ng/mL |

| AUC0-72h (mean) | 4.8-6.6 fold higher for metabolite M1, 4.1-9.8 fold higher for metabolite M2-2 compared to this compound[1][2] |

| Half-life (t1/2) | 2.0 - 5.33 hours[6] |

Safety and Efficacy (Phase I, NCT02478866 & NCT02929290)

| Parameter | Results |

| Maximum Tolerated Dose (MTD) | Not reached at doses up to 800 mg once daily.[1][2] |

| Dose-Limiting Toxicity (DLT) | No DLTs observed.[1][2] |

| Common Adverse Events (AEs) | Alanine transaminase (ALT) elevation, increased bilirubin, dysgeusia, constipation, hypertension, and palmar-plantar erythrodysesthesia syndrome.[1][2] |

| Efficacy (NCT02478866) | Among 19 evaluable patients, 1 had a partial response and 10 had stable disease.[1][2] |

| Efficacy (NCT02929290) | In patients with c-MET overexpression or MET exon 14 skipping mutation, the objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[5] |

Experimental Protocols

Western Blot Analysis

-

Cell Lysis: Cells are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK, DKK1, and GAPDH overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit.

Cell Viability Assay (CCK8)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound for 48 hours.

-

CCK8 Addition: 10 µL of CCK8 solution is added to each well and incubated for 2 hours.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

Wound Healing Assay

-

Cell Seeding: Cells are grown to confluence in 6-well plates.

-

Wound Creation: A scratch is made across the cell monolayer with a sterile pipette tip.

-

Treatment: Cells are washed and incubated with a medium containing this compound.

-

Image Acquisition: Images of the scratch are taken at 0 and 24 hours.

-

Analysis: The width of the scratch is measured to determine cell migration.

Trans-well Migration and Invasion Assays

-

Cell Seeding: Cells are seeded in the upper chamber of a Trans-well insert (with or without Matrigel for invasion and migration assays, respectively).

-

Treatment: The upper chamber contains a serum-free medium with this compound, while the lower chamber contains a medium with 10% FBS as a chemoattractant.

-

Incubation: The plate is incubated for 24 hours.

-

Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert are removed, and the cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Patient-Derived Xenograft (PDX) Model

-

Animal Model: NOD/SCID mice are used.[4]

-

Tumor Implantation: Patient-derived lung adenocarcinoma tissue is implanted subcutaneously into the mice.[4]

-

Treatment: When tumors reach a certain volume, mice are randomized to receive vehicle control or this compound (e.g., 60 mg/kg) orally, once daily.[3]

-

Tumor Measurement: Tumor volume is measured regularly with calipers.

-

Endpoint: At the end of the study, tumors are excised for further analysis, such as Western blotting and immunohistochemistry.[4]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Mechanism of Action

Caption: Preclinical Experimental Workflow

Conclusion

This compound is a promising dual inhibitor of c-Met and AXL with a multi-faceted mechanism of action. By targeting these key oncogenic drivers, this compound effectively inhibits downstream signaling pathways, leading to reduced tumor cell proliferation, survival, migration, and invasion. The discovery of its regulatory role in the miR-203/DKK1 axis provides further insight into its anti-metastatic potential. Preclinical and early clinical data support the continued development of this compound as a targeted therapy for cancers with c-Met and/or AXL dysregulation. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this novel agent.

References

- 1. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 [thno.org]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

BPI-9016M: A Technical Whitepaper on a Novel Dual c-Met/AXL Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPI-9016M is an orally active, potent, and selective small-molecule inhibitor that concurrently targets both the c-Met and AXL receptor tyrosine kinases.[1][2][3] Dysregulation of the c-Met and AXL signaling pathways is a known driver of tumorigenesis, promoting cell proliferation, survival, migration, invasion, and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] Furthermore, the crosstalk between these two pathways has been implicated in the development of therapeutic resistance.[6][7][8] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, details the experimental methodologies used in its evaluation, and visualizes its mechanism of action and relevant signaling pathways.

Introduction: The Rationale for Dual c-Met/AXL Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular functions; however, aberrant activation of the HGF/c-Met pathway through gene amplification, mutation, or protein overexpression is a significant contributor to cancer progression.[5] Similarly, AXL, a member of the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases, is frequently overexpressed in various tumor types and is associated with a poor prognosis.[3][6] AXL signaling contributes to multiple aspects of tumor biology, including cell proliferation, invasion, and the development of resistance to conventional therapies.[6]

Given the significant overlap and potential for crosstalk between the c-Met and AXL signaling cascades, simultaneous inhibition of both receptors presents a compelling therapeutic strategy to overcome resistance and achieve a more durable anti-tumor response.[6][7] this compound was developed to address this need as a dual inhibitor of both c-Met and AXL.[9]

Mechanism of Action and Signaling Pathways

Upon oral administration, this compound binds to and inhibits the kinase activity of both c-Met and AXL.[3] This blockade disrupts their downstream signaling pathways, thereby inhibiting the growth of tumor cells that overexpress these receptors.[3] In preclinical studies, this compound has been shown to reduce the expression of phosphorylated c-Met (p-c-Met), phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) in a dose-dependent manner.[1][5]

Visualizing the Signaling Cascades

The following diagrams illustrate the canonical c-Met and AXL signaling pathways and the proposed mechanism of action for this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against a panel of lung adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation range from 5.3 µM to 27.1 µM.[1][5] Furthermore, treatment with this compound leads to a dose-dependent inhibition of colony formation and induces cell cycle arrest in the G1 phase.[1][10]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |

| H1299 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |

| H1650 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |

| H1975 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |

| HCC827 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |

| PC-9 | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |

| Primary Lung Adenocarcinoma Cells | Lung Adenocarcinoma | 5.3 - 27.1 | [1][5] |

Table 1: In Vitro Proliferation Inhibition of this compound

In addition to its effects on proliferation, this compound has been shown to suppress tumor cell migration and invasion.[1] Preclinical studies have also indicated a radiosensitizing effect of this compound in esophageal squamous cell carcinoma cells.[11][12]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of lung adenocarcinoma. In these studies, oral administration of this compound at a dose of 60 mg/kg daily resulted in significant tumor growth inhibition (TGI), particularly in tumors with high c-Met expression.[1][4][10]

| PDX Model | c-Met H-Score | Tumor Growth Inhibition (TGI) | Reference |

| PDX1 | 260 | 82.5% | [4][5] |

| PDX2 | 210 | 79.4% | [4][5] |

| PDX3 | 120 | 68.8% | [4][5] |

| PDX4 | 20 | 32.5% | [4][5] |

Table 2: In Vivo Efficacy of this compound in Lung Adenocarcinoma PDX Models

Clinical Development

This compound has been evaluated in a first-in-human Phase I dose-escalation study (NCT02478866) and a subsequent Phase Ib study (NCT02929290) in patients with advanced solid tumors, primarily non-small cell lung cancer (NSCLC).[2][9][13][14][15][16]

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Cmax) ranging from 2.0 to 3.5 hours.[2][14] The plasma concentration declines rapidly, fitting a single-compartment model.[2][14] Two major active metabolites, M1 and M2-2, have been identified, with exposures 4.8-6.6 fold and 4.1-9.8 fold higher than the parent compound, respectively.[2][14] A steady-state concentration is reached after 28 days of once-daily dosing, with no obvious accumulation.[2] Exposure to this compound and its metabolites shows moderate saturation at doses of 600 mg and above.[2][14]

| Parameter | Single Dose (100-800 mg) | Multiple Dose | Reference |

| Cmax (ng/mL) | 241 - 987 | - | [2] |

| Tmax (h) | 2.0 - 3.5 | - | [2][14] |

| t1/2 (h) | 7.9 - 37.3 | - | [2] |

| AUC0–72 h (M1/Parent) | 4.8 - 6.6 fold higher | - | [2][14] |

| AUC0–72 h (M2-2/Parent) | 4.1 - 9.8 fold higher | - | [2][14] |

Table 3: Pharmacokinetic Parameters of this compound in Patients with Advanced NSCLC

Safety and Tolerability

This compound has demonstrated a favorable safety profile in clinical trials.[2][14] In the Phase I study, no dose-limiting toxicities (DLTs) were observed at doses up to 800 mg once daily, and the maximum tolerated dose (MTD) was not reached.[2][14] The most common treatment-related adverse events (TRAEs) were generally mild to moderate and included elevated alanine transaminase (ALT), increased bilirubin, dysgeusia, constipation, and hypertension.[2][14]

| Adverse Event | Any Grade | Grade ≥3 | Reference |

| Alanine transaminase (ALT) elevation | 60% | - | [2][14] |

| Bilirubin increased | 40% | - | [2][14] |

| Dysgeusia | 40% | - | [2][14] |

| Constipation | 30% | - | [2][14] |

| Hypertension | 25% | 15% | [2][14] |

| Palmar-plantar erythrodysesthesia syndrome | 15% | - | [2][14] |

Table 4: Most Common Treatment-Related Adverse Events (TRAEs) in the Phase I Study of this compound

Clinical Efficacy

In the Phase I study, among 19 evaluable patients with advanced NSCLC, one patient had a partial response and ten patients had stable disease.[2] The Phase Ib study further evaluated the efficacy of this compound in patients with c-Met overexpression or MET exon 14 skipping mutations.[9][16] In this study, the overall objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[9][16] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound.

In Vitro Assays

-

Cells are seeded in 96-well plates at a specified density (e.g., 4,000 cells/well) and allowed to adhere overnight.[11]

-

The following day, cells are treated with various concentrations of this compound or vehicle control.[11]

-

After a defined incubation period (e.g., 48 hours), 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well.[11]

-

The plates are incubated at 37°C for 2 hours.[11]

-

The absorbance at 450 nm is measured using a spectrophotometer to determine cell viability.[11]

-

Cells are seeded at a low density in 6-well plates and treated with this compound or vehicle.

-

The cells are incubated for an extended period (e.g., 2 weeks) to allow for colony formation.[1][10]

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number and size of colonies are quantified to assess the long-term effect of the inhibitor on cell proliferation.[17]

-

Cells or tumor tissues are lysed to extract total protein.[18]

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AXL, p-AXL, AKT, p-AKT, ERK, p-ERK).[17][18]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]

Visualizing the Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - ProQuest [proquest.com]

- 3. Facebook [cancer.gov]

- 4. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 49 Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.glpbio.com [file.glpbio.com]

- 11. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - Jiang - Annals of Translational Medicine [atm.amegroups.org]

- 13. ascopubs.org [ascopubs.org]

- 14. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety and Pharmacokinetics of this compound in Patients With Advanced Solid Tumors [clin.larvol.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

BPI-9016M: A Dual c-Met/AXL Inhibitor for Non-Small Cell Lung Cancer - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPI-9016M is an orally available, novel small-molecule inhibitor that concurrently targets both the c-Mesenchymal-Epithelial Transition factor (c-Met) and AXL receptor tyrosine kinases.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or protein overexpression, is a known driver of tumorigenesis and resistance to targeted therapies in non-small cell lung cancer (NSCLC).[3][4] Similarly, AXL overexpression is implicated in therapeutic resistance.[5] By inhibiting both c-Met and AXL, this compound represents a promising therapeutic strategy for NSCLC, particularly in patient populations with tumors exhibiting these specific molecular alterations. This technical guide provides a comprehensive review of the mechanism of action, preclinical data, and clinical development of this compound in the context of NSCLC.

Introduction to c-Met and AXL Signaling in NSCLC

The c-Met proto-oncogene encodes a transmembrane tyrosine kinase receptor.[3] Its only known ligand is the hepatocyte growth factor (HGF).[4] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT.[4][6] These pathways are crucial for cellular processes like proliferation, survival, migration, and invasion.[7] In NSCLC, aberrant c-Met signaling can promote tumor progression and is a well-documented mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[6]

The AXL receptor tyrosine kinase is another key player in cancer progression and drug resistance.[5] Overexpressed in various cancers, including NSCLC, AXL signaling contributes to cell survival, invasion, and metastasis.[2][5] The dual inhibition of both c-Met and AXL offers a potential synergistic antitumor effect and a strategy to overcome resistance mechanisms.

Mechanism of Action of this compound

This compound functions by binding to the kinase domains of both c-Met and AXL, thereby blocking their phosphorylation and subsequent activation of downstream signaling pathways.[2] Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of c-Met, AKT, and ERK in NSCLC cell lines.[6] This inhibition disrupts the core signaling network that drives tumor cell proliferation, survival, and invasion.

Preclinical Evaluation

In Vitro Activity

This compound has demonstrated potent inhibitory activity against wild-type c-Met and AXL kinases.[5] Its activity has also been confirmed in various NSCLC cell lines.

Table 1: In Vitro Inhibitory Activity of this compound and its Metabolites

| Target / Cell Line | IC50 (this compound) | IC50 (Metabolite M1) | IC50 (Metabolite M2-2) | Reference |

|---|---|---|---|---|

| Wild-type c-Met Kinase | 6 nM | 2 nM | 12 nM | [5] |

| AXL Kinase | 9 nM | 7 nM | 35 nM | [5] |

| EBC-1 Lung Cancer Cells | 0.12 µM | 0.14 µM | 0.82 µM | [5] |

| A549, H1299, H1650, H1975, HCC827, PC-9 Cells | 5.3 µM to 27.1 µM | N/A | N/A |[8] |

In addition to inhibiting kinase activity, this compound has been shown to suppress cell proliferation, colony formation, migration, and invasion in NSCLC cell lines such as A549 and H1299.[6] It also induces cell cycle arrest and modulates markers of epithelial-mesenchymal transition (EMT) by up-regulating E-cadherin and down-regulating N-cadherin and vimentin.[6]

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of lung adenocarcinoma. In these models, oral administration of this compound significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[6]

Table 2: In Vivo Efficacy of this compound in NSCLC Patient-Derived Xenograft (PDX) Models

| PDX Model | c-Met H-Score | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|

| PDX1 | 260 | 82.5% | [8] |

| PDX2 | 210 | 79.4% | [8] |

| PDX3 | 120 | 68.8% | [8] |

| PDX4 | 20 | 32.5% |[8] |

Clinical Development in NSCLC

This compound has been evaluated in Phase I and Ib clinical trials involving patients with advanced NSCLC.

Phase I First-in-Human Study (NCT02478866)

This dose-escalation study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors, the majority of whom had NSCLC.[1][9]

-

Design : A standard "3+3" dose-escalation design was used, with oral once-daily (QD) doses ranging from 100 mg to 800 mg.[1][9]

-

Safety : this compound was generally well-tolerated.[1] No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached up to the 800 mg QD dose.[1] The most common treatment-related adverse events (TRAEs) included elevated alanine transaminase (ALT), increased bilirubin, dysgeusia, constipation, and hypertension.[1]

-

Pharmacokinetics : Following a single oral dose, the median time to maximum plasma concentration (Tmax) ranged from 2.0 to 3.5 hours.[1] The exposure to this compound and its main active metabolites (M1 and M2-2) showed moderate saturation at the 600 mg dose level.[1]

-

Efficacy : Among 19 evaluable patients (all with NSCLC), one patient achieved a partial response (PR), and ten patients had stable disease (SD).[1]

Table 3: Summary of Pharmacokinetic Parameters of this compound (Single Dose) in the Phase I Trial

| Parameter | Value Range | Reference |

|---|---|---|

| Dose Range | 100 mg - 800 mg | [1][9] |

| Median Tmax | 2.0 - 3.5 hours | |

| Mean Cmax | 241 - 987 ng/mL | [5] |

| Mean Half-life (t1/2) | 7.9 - 37.3 hours |[5] |

Phase Ib Study (NCT02929290)

This study further evaluated the safety, efficacy, and pharmacokinetics of this compound specifically in patients with c-Met-dysregulated (c-Met overexpression or MET exon 14 skipping mutation) advanced NSCLC.[10][11]

-

Design : This was a two-part, open-label study. Part A evaluated once-daily doses (300 mg, 450 mg, 600 mg) in patients with c-Met overexpression. Part B evaluated a 400 mg twice-daily (BID) dose in patients with MET exon 14 skipping mutations.[11]

-

Safety : The safety profile was manageable.[11] The most common TRAEs were elevated ALT and aspartate aminotransferase (AST).[11]

-

Efficacy : The overall response rate (ORR) across all 38 patients was 2.6% (one partial response), and the disease control rate (DCR) was 42.1%.[11] In the small cohort of four patients with MET exon 14 skipping mutations, the DCR was 75.0%.[11] The median progression-free survival (PFS) and overall survival (OS) for all patients were 1.9 months and 10.3 months, respectively.[11] The study concluded that this compound showed limited efficacy in this patient population.[11]

Table 4: Efficacy Results from the Phase Ib Trial (NCT02929290)

| Parameter | All Patients (N=38) | Part B (MET Exon 14 Skipping, N=4) | Reference |

|---|---|---|---|

| Objective Response Rate (ORR) | 2.6% (1/38) | 0% | [11] |

| Disease Control Rate (DCR) | 42.1% (16/38) | 75.0% (3/4) | [11] |

| Median Progression-Free Survival (PFS) | 1.9 months | N/A | [11] |

| Median Overall Survival (OS) | 10.3 months | N/A |[11] |

Experimental Protocols

In Vitro Methodologies

-

Cell Culture : Human NSCLC cell lines (A549, H1299, etc.) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.[6]

-

Western Blot Analysis : Cells were treated with various concentrations of this compound. Total protein was extracted, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated c-Met, AKT, and ERK. Following incubation with secondary antibodies, protein bands were visualized.[6]

-

Colony Formation Assay : Cells were seeded in 6-well plates and treated with this compound. After approximately two weeks, colonies were fixed, stained with crystal violet, and counted to assess long-term proliferative capacity.[6]

-

Migration and Invasion Assays : Transwell chambers were used to assess cell migration and invasion. Cells were seeded in the upper chamber in serum-free media with this compound. The lower chamber contained media with FBS as a chemoattractant. After incubation, cells that had migrated through the membrane (or Matrigel-coated membrane for invasion) were stained and counted.[6]

In Vivo Methodology

-

Patient-Derived Xenograft (PDX) Model : Tumor tissues from lung adenocarcinoma patients were implanted subcutaneously into NOD/SCID mice. Once tumors reached a specified size, mice were randomized into treatment (this compound) and vehicle control groups. This compound was administered orally on a daily schedule. Tumor volume was measured regularly to determine tumor growth inhibition (TGI).[6]

Conclusion

This compound is a potent dual inhibitor of c-Met and AXL with demonstrated preclinical activity against non-small cell lung cancer models, particularly those with high c-Met expression. Early phase clinical trials have established a manageable safety profile and characterized its pharmacokinetic properties. While the Phase I study showed promising signs of disease control, the subsequent Phase Ib trial in a more targeted c-Met dysregulated population revealed limited single-agent efficacy.[1][11] These findings suggest that the future development of this compound may lie in combination therapies or in more refined, biomarker-selected patient populations. Further research is warranted to explore its potential in overcoming resistance to other targeted agents in NSCLC.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]

- 5. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BPI-9016M: A Dual c-Met and AXL Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BPI-9016M is an orally available small-molecule inhibitor that concurrently targets both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1] The dysregulation of the HGF/c-Met signaling pathway, through gene amplification, mutation, or protein overexpression, is a known driver in tumor development and metastatic progression, particularly in non-small cell lung cancer (NSCLC).[2] Similarly, AXL overexpression is implicated in resistance to EGFR inhibitors in NSCLC.[2] By dually targeting these pathways, this compound presents a promising therapeutic strategy for cancers reliant on c-Met and/or AXL signaling, including those that have developed resistance to other targeted therapies. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a panel of lung adenocarcinoma cell lines and primary cells. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent inhibition of cell proliferation.

| Cell Line/Primary Cells | IC50 (μM) |

| A549 | ~15 |

| H1299 | ~10 |

| H1650 | ~25 |

| H1975 | ~20 |

| HCC827 | ~27 |

| PC-9 | ~18 |

| Primary Lung Adenocarcinoma Cells 1 | ~5.3 |

| Primary Lung Adenocarcinoma Cells 2 | ~8 |

Table 1: In Vitro Anti-proliferative Activity of this compound in Lung Adenocarcinoma Cells.[3]

In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models

The in vivo anti-tumor efficacy of this compound was assessed in patient-derived xenograft (PDX) models of lung adenocarcinoma established in NOD/SCID mice. Treatment with this compound resulted in significant tumor growth inhibition, particularly in tumors with high c-Met expression.

| PDX Model | c-Met Expression (H-score) | Tumor Growth Inhibition (TGI) (%) |

| PDX1 | 260 | 82.5 |

| PDX2 | 210 | 79.4 |

| PDX3 | 120 | 68.8 |

| PDX4 | 20 | 32.5 |

Table 2: In Vivo Efficacy of this compound in Lung Adenocarcinoma PDX Models.[3]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and its downstream signaling components, primarily the PI3K/AKT and MAPK/ERK pathways. Furthermore, this compound has been shown to modulate the miR203-DKK1 axis, leading to the suppression of cell migration and invasion.

c-Met/AXL Signaling Pathway

Caption: this compound inhibits c-Met and AXL signaling pathways.

miR203-DKK1 Signaling Pathway

Caption: this compound modulates the miR203-DKK1 axis.

Experimental Protocols

Cell Proliferation Assay (CCK8 Assay)

-

Cell Seeding: Lung adenocarcinoma cells (A549, H1299, etc.) were seeded in 96-well plates at a density of 5,000 cells per well.

-

Drug Treatment: After 24 hours of incubation, cells were treated with serially diluted concentrations of this compound for 48 hours.

-

CCK8 Reagent Addition: 10 μL of Cell Counting Kit-8 (CCK8) solution was added to each well.

-

Incubation: The plates were incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Wound Healing Assay

-

Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.

-

Scratch Creation: A sterile 200 μL pipette tip was used to create a linear scratch in the cell monolayer.

-

Drug Treatment: The cells were washed with PBS and cultured in a medium containing this compound.

-

Image Acquisition: Images of the scratch were captured at 0, 12, and 24 hours.

-

Analysis: The wound closure area was measured to assess cell migration.

Transwell Invasion Assay

-

Chamber Preparation: The upper chambers of Transwell inserts (8 μm pore size) were coated with Matrigel.

-

Cell Seeding: Cells were seeded in the upper chamber in a serum-free medium containing this compound.

-

Chemoattractant: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

-

Incubation: The plates were incubated for 24 hours to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Patient-Derived Xenograft (PDX) Model

-

Animal Model: Female severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: Freshly obtained human lung adenocarcinoma tissues were subcutaneously implanted into the flanks of the mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Drug Administration: Mice were orally administered with this compound or vehicle control daily.

-

Tumor Measurement: Tumor volume was measured every 3-4 days using calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for immunohistochemistry and Western blot analysis.

Western Blot Analysis

-

Protein Extraction: Total protein was extracted from cell lysates or tumor tissues.

-

SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was incubated with primary antibodies against c-Met, phospho-c-Met, AKT, phospho-AKT, ERK, and phospho-ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC)

-

Tissue Preparation: PDX tumor tissues were fixed in formalin and embedded in paraffin.

-

Sectioning and Staining: Tissue sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with a primary antibody against Ki-67, followed by a secondary antibody and DAB staining.

-

Microscopy: Stained sections were visualized under a microscope to assess cell proliferation.

Luciferase Reporter Assay

-

Plasmid Construction: The 3'-UTR of DKK1 containing the putative miR203 binding site was cloned into a luciferase reporter vector.

-

Transfection: Cells were co-transfected with the reporter plasmid, a Renilla luciferase control vector, and either miR203 mimics or a negative control.

-

Luciferase Activity Measurement: After 48 hours, firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

Experimental Workflow

Caption: Overview of preclinical evaluation workflow for this compound.

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibitory activity against c-Met and AXL, leading to significant anti-tumor effects in both in vitro and in vivo models of lung adenocarcinoma. The well-defined mechanism of action, involving the inhibition of key downstream signaling pathways and the modulation of the miR203-DKK1 axis, provides a strong rationale for its clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 [thno.org]

- 2. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]

BPI-9016M: A Technical Guide to a Novel Dual c-Met/AXL Inhibitor Modulating Hepatocyte Growth Factor (HGF) Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BPI-9016M, a novel, orally active small-molecule inhibitor that simultaneously targets both the c-Met and AXL receptor tyrosine kinases. Dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver in the proliferation, survival, invasion, and metastasis of various cancers. This compound has emerged as a promising therapeutic agent by effectively disrupting this and the related AXL signaling pathway. This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, and provides insights into the experimental methodologies used to evaluate its efficacy and safety.

Introduction to HGF/c-Met Signaling and this compound

The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development and tissue repair.[1] Its only known ligand is the hepatocyte growth factor (HGF).[1] Upon HGF binding, c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][2] These pathways are crucial for cell proliferation, survival, migration, and invasion.[1][2]

In numerous malignancies, the HGF/c-Met signaling axis is aberrantly activated through mechanisms such as c-Met gene amplification, mutations, or protein overexpression.[1][2] This dysregulation is strongly associated with aggressive tumor behavior, metastasis, and poor prognosis in various cancers, including non-small cell lung cancer (NSCLC).[1][3] Consequently, inhibiting the HGF/c-Met pathway has become a key strategy in cancer drug development.[4][5]

This compound is a potent and selective dual inhibitor of both c-Met and AXL tyrosine kinases.[6][7][8] AXL, another receptor tyrosine kinase, is also implicated in tumor progression and therapeutic resistance.[6][9] By simultaneously targeting both c-Met and AXL, this compound offers a multi-faceted approach to inhibiting tumor growth and overcoming resistance mechanisms.[6][9]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-Met and AXL tyrosine kinases, thereby inhibiting their phosphorylation and subsequent activation.[6] This blockade disrupts the downstream signaling cascades, leading to the suppression of cancer cell proliferation, migration, and invasion.[7][10] Preclinical studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of c-Met, AKT, and ERK in lung adenocarcinoma cell lines.[7][10]

Furthermore, this compound has been shown to modulate the tumor microenvironment by up-regulating the epithelial marker E-cadherin and down-regulating mesenchymal markers such as N-cadherin and vimentin, suggesting an inhibitory effect on the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[10]

dot

Caption: HGF/c-Met signaling pathway and this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 Value | Reference |

| Wild-type c-Met tyrosine kinase | 6 nM | [9] |

| EBC-1 (Lung Cancer Cell Line) | 0.12 µM | [9] |

| A549, H1299, H1650, H1975, HCC827, PC-9 (Lung Adenocarcinoma Cell Lines) | 5.3 µM to 27.1 µM | [11] |

| VEGFR | 30 nM | [9] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Lung Adenocarcinoma PDX Models

| PDX Model | c-Met H-score | Tumor Growth Inhibition (TGI) | Reference |

| PDX1 | 260 | 82.5% | [11] |

| PDX2 | 210 | 79.4% | [11] |

| PDX3 | 120 | 68.8% | [11] |

| PDX4 | 20 | 32.5% | [11] |

Table 3: Pharmacokinetic Parameters of this compound in a First-in-Human Phase I Study (Single Dose)

| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |

| 100 mg - 800 mg | 241 - 987 | 2.0 - 3.5 | 7.9 - 37.3 | [12] |

Table 4: Clinical Efficacy of this compound in a Phase I Study in NSCLC Patients

| Parameter | Result | Reference |

| Partial Response | 1 out of 19 evaluable patients | [12] |

| Stable Disease | 10 out of 19 evaluable patients | [12] |

Table 5: Treatment-Related Adverse Events (TRAEs) in the Phase I Study of this compound (All Grades)

| Adverse Event | Incidence | Reference |

| Alanine transaminase (ALT) elevation | 60% | [12][13] |

| Bilirubin increased | 40% | [12][13] |

| Dysgeusia | 40% | [12][13] |

| Constipation | 30% | [12][13] |

| Hypertension | 25% | [12][13] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase and Cell Proliferation Assays

-

Kinase Inhibition Assay: The inhibitory activity of this compound against c-Met and other kinases was likely determined using a radiometric or fluorescence-based kinase assay. A typical protocol would involve incubating the purified recombinant kinase domain with a specific substrate and ATP (radiolabeled or modified for detection) in the presence of varying concentrations of this compound. The kinase activity is then measured by quantifying the amount of phosphorylated substrate. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.

-

Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) were seeded in 96-well plates and treated with different concentrations of this compound for a specified period (e.g., 48 hours).[14] Cell viability was assessed using the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.[14][15] The absorbance was read using a microplate reader, and the IC50 values were calculated.[14]

Western Blot Analysis

-

Objective: To determine the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins (e.g., AKT, ERK).[10]

-

Procedure:

-

Cells or tumor tissues were lysed to extract total proteins.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of c-Met, AKT, and ERK.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]

-

In Vivo Patient-Derived Xenograft (PDX) Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a setting that more closely mimics human tumors.[15]

-

Procedure:

-

Tumor tissues from lung adenocarcinoma patients were implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).[15]

-

Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

This compound (e.g., 60 mg/kg) was administered orally daily for a defined period (e.g., 12 or 16 days).[7]

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised for further analysis, such as immunohistochemistry and Western blotting.[15]

-

dot

Caption: Workflow for Patient-Derived Xenograft (PDX) experiments.

First-in-Human Phase I Clinical Trial

-

Study Design: An open-label, dose-escalation study ("3+3" design) in patients with advanced non-small cell lung cancer.[12][16]

-

Objectives: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of this compound.[12][16]

-

Dosing: Patients received a single dose of this compound (ranging from 100 mg to 800 mg) followed by a 7-day pharmacokinetic evaluation, and then continuous daily dosing.[12][16]

-

Pharmacokinetic Analysis: Blood samples were collected at various time points after single and multiple doses to determine the plasma concentrations of this compound and its major metabolites (M1 and M2-2).[12][17] Pharmacokinetic parameters such as Cmax, Tmax, and t1/2 were calculated.[12]

-

Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria. Dose-limiting toxicities (DLTs) were evaluated to determine the MTD.[12]

-

Efficacy Evaluation: Tumor responses were assessed according to standard radiological criteria.

Conclusion

This compound is a promising dual inhibitor of c-Met and AXL with demonstrated preclinical and clinical activity. Its ability to potently inhibit the HGF/c-Met signaling pathway and downstream effectors provides a strong rationale for its continued development in the treatment of cancers with c-Met dysregulation, such as non-small cell lung cancer. The favorable safety and pharmacokinetic profiles observed in the first-in-human study support further investigation of this compound in later-phase clinical trials.[12][16] This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of targeted cancer therapy.

References

- 1. c-MET [stage.abbviescience.com]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. Radiosensitizing effect of c-Met kinase inhibitor this compound in esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

BPI-9016M: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on BPI-9016M, a potent dual inhibitor of c-Met and AXL receptor tyrosine kinases.

This compound is an orally active small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[1][2][3] This guide details its chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(4-((2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide, is a complex heterocyclic molecule.[4] Its structure is fundamental to its high-affinity binding to the ATP-binding pockets of c-Met and AXL kinases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1528546-94-2 | [4][5][6] |

| Molecular Formula | C25H18F2N4O3 | [4][5][6] |

| Molecular Weight | 460.43 g/mol | [1][5][6] |

| Appearance | Light yellow to brown solid | [5] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [4] |

Mechanism of Action: Dual Inhibition of c-Met and AXL Signaling

This compound exerts its anti-tumor effects by simultaneously blocking the signaling pathways mediated by two key receptor tyrosine kinases: c-Met (also known as hepatocyte growth factor receptor, HGFR) and AXL.[1][4][6][7] Both c-Met and AXL are often overexpressed in various cancers and their activation is associated with tumor growth, proliferation, survival, invasion, and metastasis.[7]

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF). This activation leads to the autophosphorylation of the kinase domain and the recruitment of downstream signaling molecules, including GRB2, GAB1, and PI3K. These, in turn, activate major signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

AXL Signaling Pathway

AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL pathway activation leads to the stimulation of downstream signaling cascades including the PI3K-AKT, RAS-MAPK, and STAT pathways. These pathways are implicated in promoting cell survival, proliferation, migration, and invasion.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.

Table 2: In Vitro Efficacy of this compound in Lung Adenocarcinoma Cell Lines

| Cell Line | IC50 (µM) |

| A549 | 5.3 - 27.1 |

| H1299 | 5.3 - 27.1 |

| H1650 | 5.3 - 27.1 |

| H1975 | 5.3 - 27.1 |

| HCC827 | 5.3 - 27.1 |

| PC-9 | 5.3 - 27.1 |

| The IC50 values represent a range observed across studies.[5] |

In vivo studies using patient-derived xenograft (PDX) models in NOD/SCID mice have shown that oral administration of this compound at 60 mg/kg daily significantly restrains tumor growth.[8]

Clinical Pharmacokinetics

A first-in-human phase I study and a subsequent phase Ib study in patients with advanced NSCLC have provided valuable pharmacokinetic data for this compound.

Table 3: Pharmacokinetic Parameters of this compound in NSCLC Patients (Multiple Doses)

| Parameter | Value | Dose Cohort |

| Tmax,ss (median) | 4.0 h | 300, 450, 600 mg QD |

| CLss/F (mean) | 50.4 - 83.2 L/h | 300, 450, 600 mg QD |

| T1/2 (mean) | 11.2 - 12.7 h | 300, 450, 600 mg QD |

| Vz,ss/F (mean) | 781.0 - 1780.0 L | 300, 450, 600 mg QD |

| Data from a phase Ib study. Tmax,ss: time to reach steady-state maximum concentration; CLss/F: apparent total clearance at steady state; T1/2: elimination half-life; Vz,ss/F: apparent volume of distribution at steady state. |

The studies also identified two major metabolites, M1 and M2-2, which showed higher exposure levels than the parent compound.[2] Exposure to this compound and its metabolites appeared to approach saturation at a dose of 600 mg.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Typical Protocol (using Cell Counting Kit-8):

-

Seed cancer cells (e.g., Eca109) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.391 to 50 µg/mL) for 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the c-Met and AXL signaling pathways.

Typical Protocol:

-

Treat cancer cells (e.g., A549, H1299) with various concentrations of this compound (e.g., 3.1-50 µM) for a specified time.[5]

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AXL, p-AXL, AKT, p-AKT, ERK, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Typical Protocol:

-

Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., Eca109) into the flank of nude mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., 60 mg/kg daily).[8]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

This compound is a promising dual inhibitor of c-Met and AXL with demonstrated preclinical and clinical activity. Its ability to target two key oncogenic pathways provides a strong rationale for its further development as a cancer therapeutic. This technical guide provides a comprehensive overview of its chemical and biological properties to aid researchers in their investigation of this novel anti-cancer agent.

References

- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. academic.oup.com [academic.oup.com]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Antineoplastic activity of BPI-9016M

An In-depth Technical Guide to the Antineoplastic Activity of BPI-9016M

This compound is a novel, orally available small-molecule inhibitor targeting both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Its development is aimed at treating cancers where these signaling pathways are dysregulated, playing a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.

Mechanism of Action

This compound functions by binding to and inhibiting the kinase activity of both c-Met and AXL.[1] The overexpression and aberrant activation of these receptors are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3] By disrupting the c-Met and AXL-mediated signaling pathways, this compound effectively inhibits the growth of tumor cells that overexpress these receptors.[1]

Preclinical studies have further elucidated the downstream effects of this compound. In lung adenocarcinoma cells, treatment with this compound leads to the inactivation of phosphorylated AKT and ERK, key molecules in cell survival and proliferation pathways.[4] Furthermore, this compound has been shown to upregulate miR203, which in turn represses the expression of Dickkopf-related protein 1 (DKK1), leading to reduced tumor cell migration and invasion.[5][6]

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits c-Met and AXL, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Preclinical Antineoplastic Activity

The antitumor effects of this compound have been demonstrated in various preclinical models.

In Vitro Kinase and Cell Line Inhibition

This compound and its primary active metabolites, M1 and M2-2, have shown potent inhibitory activity against wild-type c-Met and AXL kinases.[2] The compound also effectively inhibits the growth of the EBC-1 lung cancer cell line.[2]

| Compound | Target | IC50 (nM) |

| This compound | Wild-type c-Met | 6 |

| This compound | AXL Kinase | 9 |

| This compound | EBC-1 Cell Line | 120 |

| M1 | Wild-type c-Met | 2 |

| M1 | AXL Kinase | 7 |

| M1 | EBC-1 Cell Line | 140 |

| M2-2 | Wild-type c-Met | 12 |

| M2-2 | AXL Kinase | 35 |

| M2-2 | EBC-1 Cell Line | 820 |

Data sourced from a preclinical study.[2]

At a concentration of 0.2 µM, this compound also demonstrated significant inhibition (88-100%) of other kinases, including KDR, DDR2, and Ron.[2]

Inhibition of Cell Proliferation, Migration, and Invasion

In lung adenocarcinoma cell lines A549 and H1299, this compound has been shown to inhibit cell spreading, migration, and invasion.[5] It also dose-dependently inhibits colony formation and induces cell cycle arrest in the G1 phase.[4]

In Vivo Tumor Growth Suppression

In patient-derived xenograft (PDX) models of lung adenocarcinoma, this compound significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[5][6]

Clinical Antineoplastic Activity

The clinical development of this compound has primarily focused on patients with advanced NSCLC.

Phase I First-in-Human Study (NCT02478866)

A Phase I dose-escalation study was conducted in Chinese patients with advanced NSCLC to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity of this compound.[7][8]

Key Findings:

-

Safety: The most common treatment-related adverse events (TRAEs) were elevated alanine transaminase (ALT) (60%), increased bilirubin (40%), dysgeusia (40%), and constipation (30%).[7][8] No dose-limiting toxicity (DLT) was observed, and the MTD was not reached at doses up to 800 mg once daily.[7][8]

-

Pharmacokinetics: The median time to maximum concentration (Cmax) ranged from 2.0 to 3.5 hours.[7][8] The exposure to the main metabolites, M1 and M2-2, was significantly higher than that of the parent compound.[7][8]

-

Efficacy: Among 19 evaluable patients, 1 had a partial response, and 10 had stable disease.[7][8]

| Parameter | Value |

| Dose Range | 100 mg - 800 mg once daily (QD) |

| Number of Patients | 20 |

| Partial Response (PR) | 1/19 |

| Stable Disease (SD) | 10/19 |

| Maximum Tolerated Dose (MTD) | Not Reached |

Data from the first-in-human Phase I study.[7][8]

Phase Ib Study (NCT02929290)

A Phase Ib study evaluated the safety, efficacy, and pharmacokinetics of this compound in patients with locally advanced or metastatic NSCLC with c-Met overexpression or MET exon 14 skipping mutations.[3][9]

Key Findings:

-

Efficacy: In the overall population of 38 patients, the objective response rate (ORR) was 2.6% (1/38), and the disease control rate (DCR) was 42.1% (16/38).[3][9] For patients with MET exon 14 skipping mutations, the DCR was 75.0% (3/4).[3][9] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[9]

| Patient Population | ORR | DCR |

| All Patients (n=38) | 2.6% | 42.1% |

| MET Exon 14 Skipping (n=4) | 0% | 75.0% |

Data from the Phase Ib study.[3][9]

Experimental Protocols

Preclinical In Vitro Assays

-

Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) are seeded in 96-well plates. After adherence, cells are treated with varying concentrations of this compound. Cell viability is assessed at specified time points using a Cell Counting Kit-8.

-

Wound Healing Assay: Cells are grown to confluence in 6-well plates. A scratch is made through the cell monolayer with a sterile pipette tip. The cells are then treated with this compound, and the closure of the scratch is monitored and photographed at different time intervals to assess cell migration.[5]

-

Trans-well Invasion Assay: Trans-well inserts with a Matrigel-coated membrane are used. Cells are seeded in the upper chamber in serum-free medium containing this compound. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.[5]

-

Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., c-Met, p-c-Met, AKT, p-AKT, ERK, p-ERK) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.[4]

Clinical Trial Workflow

The clinical trials for this compound generally follow a standard workflow for oncology drug development.

Caption: A generalized workflow for this compound clinical trials.

Conclusion

This compound has demonstrated promising antineoplastic activity in both preclinical and early-phase clinical studies. Its dual inhibition of c-Met and AXL provides a strong rationale for its development in cancers with dysregulation of these pathways. While the clinical efficacy observed to date has been modest, the manageable safety profile supports further investigation, potentially in combination with other agents or in more specifically selected patient populations.

References

- 1. Facebook [cancer.gov]

- 2. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, efficacy and pharmacokinetics of this compound in c-MET overexpression or MET exon 14 skipping mutation patients with locally advanced or metastatic non-small-cell lung cancer: a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First-in-human phase I study of this compound, a dual MET/Axl inhibitor, in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Deep Dive into BPI-9016M: A Novel Dual c-Met and AXL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical development of BPI-9016M, a novel, orally available small-molecule inhibitor targeting the c-Met and AXL receptor tyrosine kinases, developed by Betta Pharmaceuticals Co., Ltd. This document details the mechanism of action, key experimental data, and clinical findings to support its ongoing investigation as a potential anti-cancer therapeutic.

Core Mechanism of Action

This compound is a potent inhibitor of both the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Dysregulation of these signaling pathways is a known driver in various human malignancies, contributing to tumor cell proliferation, survival, invasion, and metastasis.[1][3] this compound binds to and inhibits the activity of both c-Met and AXL, thereby disrupting their downstream signaling cascades.[1] This dual inhibition is particularly significant as AXL overexpression has been implicated in acquired resistance to various targeted therapies, including EGFR inhibitors.[2]

The binding of hepatocyte growth factor (HGF) to c-Met and GAS6 to AXL triggers the activation of multiple downstream pathways, including the MAPK, PI3K/Akt, NF-κB, and STAT3 signaling cascades, which are crucial for cancer cell survival and motility.[2][3] Preclinical studies have demonstrated that this compound treatment leads to the suppression of key downstream effectors such as ERK and Akt.[3]

Signaling Pathway

Caption: this compound inhibits c-Met and AXL signaling pathways.

Preclinical Data

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibitory activity against a panel of kinases. In vitro studies have shown that at a concentration of 0.2 µM, this compound can inhibit multiple kinases including c-MET, AXL, KDR, DDR2, and Ron with an inhibition rate of 88-100%.[2]

| Target Kinase | IC50 Value |

| Wild-type c-Met | 6 nM[2] |

| VEGFR | 30 nM[2] |

Cellular Activity

In cellular assays, this compound has shown significant anti-proliferative effects in cancer cell lines with dysregulated c-Met signaling. For instance, the IC50 value against the growth of the EBC-1 lung cancer cell line was determined to be 0.12 µM.[2]

In Vivo Tumor Models

Studies using patient-derived xenograft (PDX) models of lung adenocarcinoma have shown that this compound significantly suppresses tumor growth, particularly in tumors with high c-Met expression.[4] In a study on esophageal squamous cell carcinoma (ESCC) cells, this compound not only inhibited cell proliferation in a concentration-dependent manner but also exhibited a radiosensitizing effect.[5]

Clinical Development

This compound has been evaluated in Phase I and Phase Ib clinical trials, primarily in patients with advanced non-small cell lung cancer (NSCLC).

Phase I First-in-Human Study (NCT02478866)

This dose-escalation study aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of this compound in Chinese patients with advanced solid tumors.[2][6][7][8]

Key Findings:

-

Safety and Tolerability: this compound was generally well-tolerated, and no dose-limiting toxicities (DLTs) were observed at doses up to 800 mg once daily.[2][7][8] The MTD was not reached.[2][7][8]

-

Pharmacokinetics: After single-dose administration (100 mg to 800 mg), the mean Cmax ranged from 241 to 987 ng/mL, with a median time to Cmax (Tmax) of 2.0 to 3.5 hours.[2] The mean half-life (t1/2) ranged from 7.9 to 37.3 hours.[2] Two major active metabolites, M1 and M2-2, were identified, with significantly higher exposure (AUC) compared to the parent compound.[2][7]

-

Preliminary Efficacy: Among 19 evaluable patients, one had a partial response and 10 achieved stable disease.[7][8]

| Pharmacokinetic Parameter | Value Range (100 mg - 800 mg single dose) |

| Mean Cmax | 241 - 987 ng/mL[2] |

| Median Tmax | 2.0 - 3.5 hours[2] |

| Mean t1/2 | 7.9 - 37.3 hours[2] |

| Treatment-Related Adverse Events (TRAEs) in Phase I Study | Any Grade | Grade ≥3 |

| Any TRAE | 85.0% [7][8] | - |

| Alanine transaminase (ALT) elevation | 60%[7] | - |

| Bilirubin increased | 40%[7] | - |

| Dysgeusia | 40%[7] | - |

| Constipation | 30%[6][7] | - |

| Hypertension | 25%[7] | 15%[2][7] |

| Palmar-plantar erythrodysesthesia syndrome | 15%[7] | - |

| Pulmonary embolism | - | 5%[2][7] |

| Laryngeal pain | - | 5%[2][7] |

Phase Ib Study (NCT02929290)

This study further evaluated the safety, efficacy, and pharmacokinetics of this compound in patients with c-MET overexpression or MET exon 14 skipping mutations in locally advanced or metastatic NSCLC.[9][10]

Key Findings:

-

Safety: The safety profile was manageable. 92.1% of patients experienced TRAEs, with 28.9% experiencing grade ≥3 TRAEs.[9] The most common TRAEs were elevated ALT (36.8%) and AST (28.9%).[9]

-

Pharmacokinetics: this compound and its main metabolites reached a steady state after seven days of continuous administration.[9] Exposure appeared to reach a saturation trend at doses of 450 mg and 600 mg QD.[9][11]

-

Efficacy: The study showed limited efficacy in this patient population.[9] The overall response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[9][11] The median progression-free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.[9][11]

| Efficacy Outcome (Phase Ib Study) | Value |

| Objective Response Rate (ORR) | 2.6% (1/38)[9][11] |

| Disease Control Rate (DCR) | 42.1% (16/38)[9][11] |

| Median Progression-Free Survival (PFS) | 1.9 months[9][11] |

| Median Overall Survival (OS) | 10.3 months[9][11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Kinase Inhibition Assay

Caption: Workflow for determining in vitro kinase inhibition.

Methodology:

-

Reagents: Recombinant human c-Met and AXL kinases, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.

-

Procedure: The kinase, substrate, and ATP are combined in a reaction buffer in the wells of a microplate. This compound is added at a range of concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (typically 37°C) for a specified time to allow for the kinase reaction to proceed.

-

Detection: The kinase activity is measured. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ATP consumed.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

Methodology:

-

Cell Seeding: Cancer cells (e.g., Eca109) are seeded in 96-well plates at a specific density (e.g., 4,000 cells/well) and allowed to adhere overnight.[5]

-

Drug Treatment: this compound is added to the wells at various concentrations.[5]

-